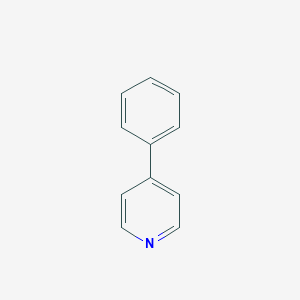

4-Phenylpyridine

Cat. No. B135609

Key on ui cas rn:

939-23-1

M. Wt: 155.2 g/mol

InChI Key: JVZRCNQLWOELDU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07507830B2

Procedure details

In a 1 L 3-neck flask, equipped with a mechanical stirrer, were mixed phenyl magnesium chloride (96.1 mL; 192 mmol; 2.00 M in THF) and lithium thiophenoxide (211 mL; 211 mmol; 1.00 M THF) under a blanket of nitrogen. This mixture was heated to 60° C. for 1 h, and then cooled to 0-5° C. with an ice bath. In a separate 150 mL flask, nickel acetylacetonate (“anhydrous”; 0.617 g; 2.40 mmol; 0.025 equiv.) was dissolved under nitrogen in anhydrous THF (100 mL). To this green solution was added trimethylphosphine (4.8 mL; 4.80 mmol; 1.00 M in toluene; 0.05 equiv.) forming a blue solution. After stirring for 10 min, solid 4-cyanopyridine (10.0 g; 96.1 mmol; 1 equiv.) was added to the catalyst mixture forming a green solution. This solution was added via addition funnel to the PhMgCl/PhSLi reaction solution at a rate which maintained the reaction temperature below 15° C. After the addition was complete, the reaction was heated at 60° C. for 2 h. The reaction was then allowed to cool to room temperature, and was poured into 1M aqueous sodium citrate (500 mL). The organic layer was separated and the aqueous layer extracted three times with MTBE (265 mL each). The combined organic phase was extracted three times with 2 N aqueous HCl (250 mL each) and this combined aqueous extract was basified to pH 12 with 1 N aqueous NaOH. This mixture was then extracted three times with MTBE (330 mL each) and the combined organic phase was dried over anhydrous magnesium sulfate. After filtration of the drying agent, solvent was removed in vacuo leaving 14.1 g (91% yield) of 4-phenylpyridine as a light yellow solid. GC analysis of the product showed it to be >95% pure.

Name

PhMgCl PhSLi

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([Mg]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-]C1C=CC=CC=1.[Li+].C([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)#N.C1([Mg]Cl)C=CC=CC=1.C1(S[Li])C=CC=CC=1.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+]>C1COCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2].CP(C)C>[C:1]1([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5,6.7.8.9,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

96.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Mg]Cl

|

|

Name

|

|

|

Quantity

|

211 mL

|

|

Type

|

reactant

|

|

Smiles

|

[S-]C1=CC=CC=C1.[Li+]

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=CC=NC=C1

|

Step Three

|

Name

|

PhMgCl PhSLi

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Mg]Cl.C1(=CC=CC=C1)S[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

0.617 g

|

|

Type

|

catalyst

|

|

Smiles

|

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]

|

Step Six

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

catalyst

|

|

Smiles

|

CP(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1 L 3-neck flask, equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0-5° C. with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a blue solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a green solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained the reaction temperature below 15° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was heated at 60° C. for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted three times with MTBE (265 mL each)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic phase was extracted three times with 2 N aqueous HCl (250 mL each)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

this combined aqueous extract

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This mixture was then extracted three times with MTBE (330 mL each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic phase was dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration of the drying agent, solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC=NC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.1 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 94.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |